BenchChemオンラインストアへようこそ!

(1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride

Muscarinic receptor pharmacology Structure-activity relationship Quinuclidine-piperidine hybrids

(1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride is a stereochemically defined, dual-nitrogen heterocyclic compound comprising a quinuclidine core linked via a methylene bridge to a piperidine ring at the 3-position. Its molecular formula is C₁₃H₂₅ClN₂ (MW 244.80 g/mol).

Molecular Formula C13H25ClN2
Molecular Weight 244.8 g/mol
CAS No. 1824274-60-3
Cat. No. B1457979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride
CAS1824274-60-3
Molecular FormulaC13H25ClN2
Molecular Weight244.8 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC2CN3CCC2CC3.Cl
InChIInChI=1S/C13H24N2.ClH/c1-2-11(9-14-5-1)8-13-10-15-6-3-12(13)4-7-15;/h11-14H,1-10H2;1H
InChIKeyJUDNFYUZOFSRNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride (CAS 1824274-60-3): Structural Identity & Procurement Baseline


(1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride is a stereochemically defined, dual-nitrogen heterocyclic compound comprising a quinuclidine core linked via a methylene bridge to a piperidine ring at the 3-position. Its molecular formula is C₁₃H₂₅ClN₂ (MW 244.80 g/mol) . The compound is supplied as a hydrochloride salt with a specified purity of ≥95% and requires storage sealed under dry conditions at 2–8°C . The (1s,4s) stereochemical designation distinguishes it from diastereomeric and regioisomeric variants, which is critical because stereochemistry at the quinuclidine bridgehead directly influences receptor recognition in muscarinic and nicotinic acetylcholine receptor systems [1].

Why Generic Quinuclidine or Piperidine Analogs Cannot Replace (1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride


Quinuclidine-piperidine hybrids are not interchangeable because both the regioisomeric attachment point (3-ylmethyl vs. 4-ylmethyl vs. 2-ylmethyl) and the absolute stereochemistry at the quinuclidine bridgehead dictate the spatial orientation of the two basic nitrogen atoms, which in turn governs subtype selectivity across muscarinic (M1–M5) and nicotinic (α7, α4β2) receptor families [1]. Replacement with a racemic mixture or a regioisomer alters the distance and angle between the protonated amine pharmacophores, potentially shifting a compound from antagonist to agonist behavior or abolishing subtype selectivity entirely [2]. The (1s,4s) configuration locks the piperidine substituent into a specific exo/endo orientation that cannot be replicated by the (1r,4r) diastereomer or by mono-nitrogen scaffolds [3].

Quantitative Differential Evidence: (1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride vs. Structural Analogs


Regioisomeric Differentiation: 3-ylmethyl vs. 4-ylmethyl Substitution Patterns

The attachment position of the piperidine ring to the quinuclidine core directly influences the spatial separation between the two basic nitrogen centers. In 3-ylmethyl isomers, the piperidine nitrogen is positioned approximately 4.8–5.2 Å from the quinuclidine bridgehead nitrogen (based on minimized energy conformations), whereas the 4-ylmethyl isomer extends this distance to approximately 6.0–6.5 Å [1]. This 1.0–1.5 Å difference falls within the range known to discriminate between muscarinic receptor subtypes, where M3-selective antagonists typically require a narrower N–N distance than M2-selective ligands [2]. However, no head-to-head receptor binding data are publicly available for these specific isomers, and the quantitative distance estimates are derived from computational modeling of the free base conformers rather than experimental receptor-bound structures [1].

Muscarinic receptor pharmacology Structure-activity relationship Quinuclidine-piperidine hybrids

Stereochemical Purity: (1s,4s) vs. (1r,4r) Diastereomeric Specification

The (1s,4s) absolute configuration at the quinuclidine bridgehead determines the facial orientation of the methylene-piperidine substituent relative to the quinuclidine ring system. In the context of quinuclidine-based receptor ligands, diastereomeric pairs often exhibit divergent pharmacological profiles. For example, in the structurally related PNU-69176E series, the active (2S-cis) diastereomer demonstrated positive allosteric modulation of the 5-HT2C receptor with no intrinsic agonist activity, while its diastereomer showed no detectable modulation at concentrations up to 100 μM in CHO cell calcium release assays [1]. Although direct binding data for the (1s,4s)-3-(piperidin-3-ylmethyl)quinuclidine are not publicly available, the established principle that bridgehead stereochemistry governs biological activity in quinuclidine derivatives makes the (1s,4s) specification a non-negotiable procurement parameter when stereochemical fidelity is required [2].

Stereochemistry Diastereomer differentiation Receptor binding

Purity Specification: Vendor-Certified ≥95% vs. Unspecified-Grade Research Chemicals

The compound is supplied with a vendor-certified minimum purity of 95% as determined by HPLC or equivalent analytical methods . For research applications involving receptor binding assays or in vivo pharmacological studies, impurity profiles matter: contaminants at ≥5% can include unreacted synthetic intermediates, regioisomeric byproducts, or stereochemical impurities that may act as confounding agonists or antagonists at the target receptor [1]. While 95% purity is standard for research-grade quinuclidine derivatives, procurement decisions should verify whether this specification is accompanied by a batch-specific certificate of analysis (CoA) documenting the analytical method, residual solvent levels, and stereochemical purity.

Chemical purity Quality control Reproducibility

Dual-Nitrogen Pharmacophore vs. Mono-Nitrogen Quinuclidine or Piperidine Scaffolds

The target compound contains two basic nitrogen atoms—one in the quinuclidine ring (pKa ~10.5) and one in the piperidine ring (pKa ~10.8)—creating a di-cationic species at physiological pH [1]. Mono-nitrogen quinuclidine derivatives (e.g., 3-quinuclidinol, pKa ~9.8) or simple piperidines present only a single protonatable center, which limits their ability to engage the dual aspartate/tyrosine recognition motif conserved across muscarinic receptor orthosteric sites [2]. The distance between the two protonated amines in the (1s,4s)-3-ylmethyl isomer (~5 Å) approximates the 4.9–5.3 Å separation observed in potent bis-quaternary muscarinic antagonists, suggesting a structural basis for potential receptor engagement that is absent in mono-amine scaffolds [3]. No direct receptor binding data exist for this compound to confirm this inference.

Pharmacophore modeling Receptor subtype selectivity CNS drug design

Recommended Application Scenarios for (1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride Based on Structural Differentiation Evidence


Muscarinic Receptor Subtype Selectivity Profiling Studies

The dual-nitrogen architecture of the (1s,4s)-3-ylmethyl isomer, with its estimated ~5 Å inter-nitrogen separation, makes this compound a candidate for radioligand displacement assays across M1–M5 receptor subtypes to evaluate whether the regioisomeric and stereochemical features translate into measurable subtype selectivity [1]. Researchers should include head-to-head comparisons with the 4-ylmethyl regioisomer (CAS 1823490-04-5) and the (1r,4r) diastereomer to quantify the contribution of each structural variable to binding affinity [2].

Stereochemical Probe in Quinuclidine SAR Programs

Because bridgehead stereochemistry in quinuclidines is a proven determinant of pharmacological activity—as demonstrated by the >100-fold activity difference between PNU-69176E diastereomers [3]—this (1s,4s)-configured compound serves as a defined stereochemical probe for structure-activity relationship studies. It can be used to interrogate whether the (1s,4s) or (1r,4r) orientation is preferred for a given receptor target, provided the complementary diastereomer is sourced in parallel.

Reference Standard for Regioisomeric Purity Method Development

The certified ≥95% purity specification supports the use of this compound as a reference standard for developing HPLC or UPLC methods capable of resolving the 3-ylmethyl isomer from its 2-ylmethyl and 4-ylmethyl regioisomeric impurities. Such analytical methods are essential for quality control in medicinal chemistry campaigns that explore quinuclidine-piperidine hybrid libraries.

CNS Penetration Feasibility Assessment in in Vitro Models

The quinuclidine scaffold is a recognized privileged structure for CNS drug discovery due to its compact, rigid bicyclic framework that balances molecular weight and polar surface area [2]. The hydrochloride salt form of this compound, with MW 244.80 and two hydrogen-bond donors, falls within physicochemical ranges (MW < 400, HBD ≤ 3) associated with passive blood-brain barrier permeability, making it suitable for parallel artificial membrane permeability assay (PAMPA-BBB) screening as part of early CNS drug discovery workflows.

Quote Request

Request a Quote for (1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.